molecular formula C17H12Cl4N4O3S B4597663 5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide

5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B4597663
M. Wt: 494.2 g/mol
InChI Key: ACLHKBJBENJCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide is a useful research compound. Its molecular formula is C17H12Cl4N4O3S and its molecular weight is 494.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.935472 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds similar to 5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are crucial for various physiological processes, and inhibitors can have therapeutic applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Büyükkıdan et al., 2013).

Anticancer Activity

Derivatives incorporating phenylaminosulfanyl moieties have been synthesized and shown to display potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).

Antiviral and Anti-influenza Activity

Novel benzamide-based compounds have demonstrated significant anti-influenza A virus activity, including against the H5N1 subtype. These findings indicate their potential use in developing new treatments for viral infections (Hebishy et al., 2020).

Antimicrobial Evaluation

A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess antimicrobial activities exceeding that of reference drugs. This suggests their potential application in addressing bacterial and fungal infections (Alsaedi et al., 2019).

Properties

IUPAC Name

2,4-dichloro-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl4N4O3S/c18-10-2-1-9(13(19)3-10)7-25-8-11(6-23-25)24-17(26)12-4-16(29(22,27)28)15(21)5-14(12)20/h1-6,8H,7H2,(H,24,26)(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLHKBJBENJCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 2
Reactant of Route 2
5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 3
Reactant of Route 3
5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 4
Reactant of Route 4
5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 5
Reactant of Route 5
5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 6
Reactant of Route 6
5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.